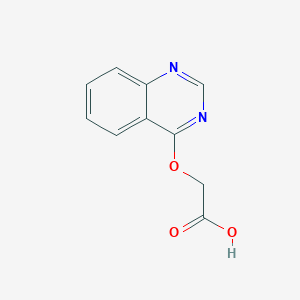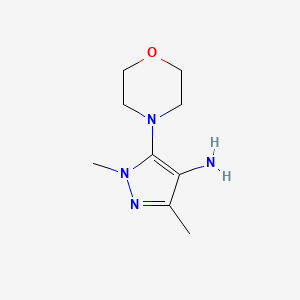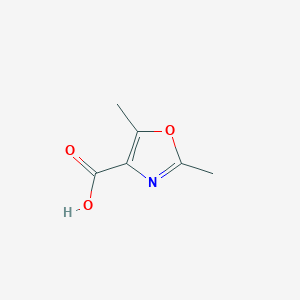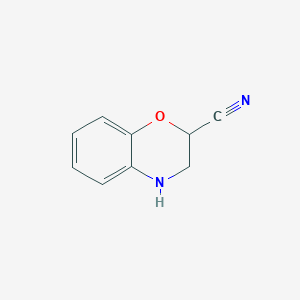
Ácido (quinazolin-4-iloxi)acético
Descripción general
Descripción
“(Quinazolin-4-yloxy)-acetic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is also known as 2-(quinazolin-4-yloxy)acetic acid .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which include “(Quinazolin-4-yloxy)-acetic acid”, has been studied . The synthesis involves the reaction of anthranilic acid with amide .Molecular Structure Analysis
The molecular structure of “(Quinazolin-4-yloxy)-acetic acid” has been confirmed by means of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “(Quinazolin-4-yloxy)-acetic acid” have been studied in the context of its metal complexes with Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ ions .Physical and Chemical Properties Analysis
“(Quinazolin-4-yloxy)-acetic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación
Actividad antifúngica
Ácido (quinazolin-4-iloxi)acético: exhibe propiedades antifúngicas. Los estudios de investigación han demostrado que los derivados de la quinazolina pueden inhibir eficazmente el crecimiento y la proliferación de hongos. Estos compuestos pueden servir como candidatos potenciales para el desarrollo de fármacos antifúngicos .
Potencial anticancerígeno
Los derivados de la quinazolina, incluido el ácido (quinazolin-4-iloxi)acético, han demostrado una actividad anticancerígena prometedora. Interfieren con la proliferación de células cancerosas, inducen la apoptosis e inhiben el crecimiento tumoral. Se están realizando investigaciones adicionales para explorar su eficacia contra tipos específicos de cáncer .
Efectos antiinflamatorios
La porción de quinazolina posee propiedades antiinflamatorias. El ácido (quinazolin-4-iloxi)acético puede modular las vías inflamatorias, lo que lo hace relevante para afecciones asociadas con la inflamación, como las enfermedades autoinmunitarias y los trastornos inflamatorios crónicos .
Propiedades antibacterianas
Los estudios sugieren que los derivados de la quinazolina exhiben actividad antibacteriana. Estos compuestos podrían potencialmente combatir las infecciones bacterianas al atacar procesos celulares esenciales en las bacterias .
Capacidad antioxidante
This compound: puede actuar como antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la protección de las células contra el daño oxidativo. Los derivados de la quinazolina podrían contribuir a la salud celular general .
Aplicaciones antivirales
Si bien se necesitan más investigaciones, los derivados de la quinazolina han mostrado promesa como agentes antivirales. Pueden inhibir la replicación viral y reducir la carga viral, lo que los hace relevantes en el contexto de las infecciones virales .
En resumen, el ácido (quinazolin-4-iloxi)acético representa un andamiaje versátil con aplicaciones potenciales en varias áreas terapéuticas. Los investigadores continúan explorando sus propiedades farmacológicas, con el objetivo de aprovechar sus beneficios para la salud humana.
Para obtener más detalles, puede consultar los artículos de investigación mencionados en las citas . Si desea información adicional o tiene alguna otra consulta, ¡no dude en preguntar! 😊
Safety and Hazards
The safety information for “(Quinazolin-4-yloxy)-acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Quinazoline derivatives have been known to interact with their targets leading to significant biological activities . For instance, some quinazoline derivatives have shown to inhibit cell migration and induce cellular apoptosis and cell cycle arrest at S phase in certain cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Some quinazoline derivatives have shown to induce cellular apoptosis and cell cycle arrest at s phase in certain cancer cells . This suggests that (Quinazolin-4-yloxy)-acetic acid could potentially have similar effects.
Análisis Bioquímico
Biochemical Properties
(Quinazolin-4-yloxy)-acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are critical for cell growth and proliferation . Additionally, (Quinazolin-4-yloxy)-acetic acid can bind to specific receptors on the cell surface, initiating a cascade of intracellular events that alter cellular responses .
Cellular Effects
The effects of (Quinazolin-4-yloxy)-acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (Quinazolin-4-yloxy)-acetic acid can inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, (Quinazolin-4-yloxy)-acetic acid can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of (Quinazolin-4-yloxy)-acetic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, (Quinazolin-4-yloxy)-acetic acid can bind to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, (Quinazolin-4-yloxy)-acetic acid can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Quinazolin-4-yloxy)-acetic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Quinazolin-4-yloxy)-acetic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and the emergence of resistance in treated cells. Long-term studies have also indicated that prolonged exposure to (Quinazolin-4-yloxy)-acetic acid can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Quinazolin-4-yloxy)-acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, (Quinazolin-4-yloxy)-acetic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health .
Metabolic Pathways
(Quinazolin-4-yloxy)-acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and lipids . For example, (Quinazolin-4-yloxy)-acetic acid can inhibit the activity of dihydrofolate reductase, an enzyme critical for nucleotide synthesis, leading to a reduction in DNA synthesis and cell proliferation . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (Quinazolin-4-yloxy)-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, (Quinazolin-4-yloxy)-acetic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is critical for its activity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of (Quinazolin-4-yloxy)-acetic acid plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (Quinazolin-4-yloxy)-acetic acid can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
2-quinazolin-4-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNFBGYXLMVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389874 | |
| Record name | (quinazolin-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842959-64-2 | |
| Record name | (quinazolin-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinazolin-4-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the structure and characteristics of the synthesized (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid metal complexes?
A1: The research paper [] focused on synthesizing and characterizing metal complexes of (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (referred to as L1 in the study) with various metal ions, including Mn2+, Co2+, Ni2+, Cu2+, and Zn2+. The researchers utilized a range of techniques to elucidate the structure of these complexes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)




![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)
![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)
![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)
